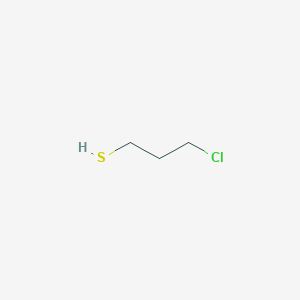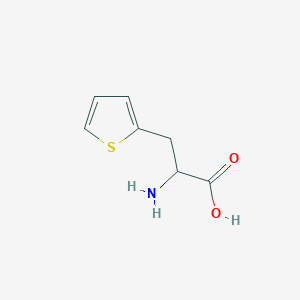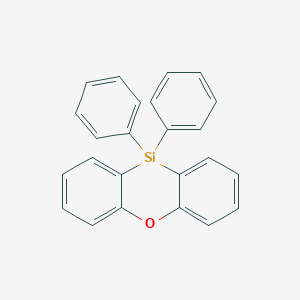
3-氯-1-丙硫醇
描述
Synthesis Analysis
The synthesis of related compounds, such as 1,3-dithianes, has been explored using different methods. For instance, a novel nonthiolic, odorless 1,3-propanedithiol equivalent was synthesized using the Vilsmeier-Haack reagent, resulting in high yields of dithianes when reacted with various aldehydes and ketones . Another method involves a Fe-catalyzed direct dithioacetalization of aldehydes with 2-chloro-1,3-dithiane, which is beneficial due to the mildness of the reaction conditions and good to excellent yields . Additionally, trichloromethyl compounds have been efficiently converted into 1,3-dithianes using a disodium 1,3-propanedithiolate-1,3-propanedithiol mixture .
Molecular Structure Analysis
The molecular structure of 3-chloro-1-propene, a related compound, has been studied using electron diffraction, revealing the most abundant conformer to be gauche with specific bond lengths and angles at different temperatures . Another study on 3-chloro-2-chloromethyl-1-propene showed a mixture of two conformers, providing detailed bond lengths and angles .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the thioacetalization reaction, where a nonthiolic 1,3-propanedithiol equivalent exhibited chemoselectivity between aldehyde and ketone . The synthesis of 1,3-dithianes from trichloromethyl compounds also highlights the reactivity of these compounds with electron-withdrawing groups . Furthermore, the reaction of 3-(methylthio)-5-propanoyl-1,2,4-triazine with p-chlorophenylhydrazine hydrochloride demonstrates the formation of a hydrazone in good yield .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures and synthesis methods. For example, the gas-phase study of 3-chloro-1-propene provides information on the bond lengths and angles, which are crucial for understanding the physical properties of the compound . The synthesis methods described in the papers suggest that these compounds can be obtained in high yields and with specific selectivity, indicating their stability and potential for further chemical transformations .
科学研究应用
生物功能器件制备:1-丙硫醇,与3-氯-1-丙硫醇密切相关,已被用于通过连接与O-极性氧化锌(ZnO)表面,展示出即使在高温下热处理后仍保持稳定结构 (Ogata et al., 2005)。
硫缩醛化反应:非硫醇、无气味的1,3-丙二硫醇等效物,是3-氯-1-丙硫醇的一种变体,被用于硫缩醛化反应,显示出高产率和醛酮之间的高选择性 (Liu et al., 2003)。
功能化环丙烷的合成:氯(苯硫基)卡宾,类似于3-氯-1-丙硫醇的功能,被用于合成高度功能化的环丙烷 (Schaumann et al., 1989)。
催化二硫缩醛化过程:使用与3-氯-1-丙硫醇相关的2-氯-1,3-二硫醚的催化过程,有效地从醛中合成1,3-二硫醚,提供温和的反应条件和高产率 (Lai et al., 2014)。
金属表面吸附研究:甲硫醇和正丙硫醇,与3-氯-1-丙硫醇类似,已被研究用于在金表面上的吸附,揭示了分子相互作用和表面化学的见解 (Rzeznicka et al., 2005)。
食品安全分析:3-氯-1,2-丙二醇,结构上与3-氯-1-丙硫醇相关的化合物,已通过毛细管电泳与电化学检测在酱油中确定,强调其在食品安全分析中的重要性 (Xing & Cao, 2007)。
有机合成:已开发了一种环保的合成方法用于3-氯-1,2-丙二醇,一种类似的化合物,突出了其在有机合成中作为重要构建块的作用 (da Silveira Pinto et al., 2016)。
抗肿瘤抗生素相互作用研究:正丙硫醇与3H-1,2-苯并二硫醇-3-酮1-氧化物的反应提供了关于抗肿瘤抗生素硫醇活化DNA裂解化学的见解,展示了硫醇化合物在药物化学中的重要性 (Behroozi et al., 1995)。
安全和危害
3-Chloro-1-propanethiol is classified as flammable and can cause skin irritation and serious eye damage upon exposure . It can be fatal if inhaled and may damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .
作用机制
Target of Action
3-Chloro-1-propanethiol is a versatile chemical compound extensively employed in scientific research due to its distinct properties . .
Pharmacokinetics
It’s known that the compound has a molecular weight of 11061 , and a density of 1.136 g/mL at 25 °C , which may influence its pharmacokinetic properties.
Result of Action
It’s known that this compound holds significant value as an intermediary in the production of diverse organic compounds .
Action Environment
It’s known that the compound has a boiling point of 1455 °C , which suggests that it may be stable under a wide range of temperatures.
属性
IUPAC Name |
3-chloropropane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCFWOHAWRIQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169901 | |
| Record name | 3-Chloropropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Chloropropanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19773 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Chloro-1-propanethiol | |
CAS RN |
17481-19-5 | |
| Record name | 3-Chloro-1-propanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropropanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17481-19-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropropanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloropropanethiol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6Q6DV6SQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Chloro-1-propanethiol in quantum dot solar cells?
A: 3-Chloro-1-propanethiol (CPT) acts as an organic ligand in the development of infrared-band gap quantum dot solar cells. Specifically, it plays a crucial role in passivating the (111) facets of large-size lead sulfide (PbS) quantum dots []. This passivation helps to improve the stability and performance of these solar cells.
Q2: How does the hybrid passivation strategy using 3-Chloro-1-propanethiol improve solar cell efficiency?
A: Research shows that using CPT in a hybrid passivation strategy alongside inorganic lead triiodide (PbI3-) results in enhanced passivation of both (111) and (200) facets present in large-size PbS quantum dots []. This dual-faceted passivation leads to several improvements:
Q3: Can 3-Chloro-1-propanethiol be used to synthesize other compounds?
A: Yes, 3-Chloro-1-propanethiol serves as a valuable reagent in organic synthesis. It is a key starting material for synthesizing N-substituted 2H-1,3-thiazin-2-ones, a class of compounds gaining interest for potential pharmaceutical applications []. The reaction utilizes commercially available chlorosulfonyl isocyanate (CSI) alongside 3-Chloro-1-propanethiol in a one-pot synthesis to produce these valuable thiazinone derivatives [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















